1-Bromooctadecane-18,18,18-D3

Vue d'ensemble

Description

“1-Bromooctadecane-18,18,18-D3” is a chemical compound that is used in scientific research . It is known for its versatility in various studies, such as organic synthesis and surface modification. The compound is stable if stored under recommended conditions .

Synthesis Analysis

The synthesis of 1-Bromooctadecane-18,18,18-D3 involves the reaction of stearyl alcohol with hydrogen bromide . The alcohol is heated to 100°C, dry hydrogen bromide is introduced, and the reaction temperature is maintained at 100-120°C until the solution no longer absorbs hydrogen bromide .

Molecular Structure Analysis

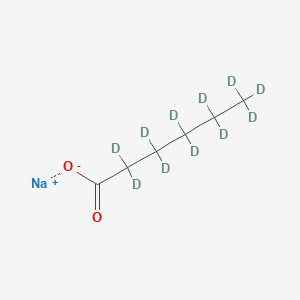

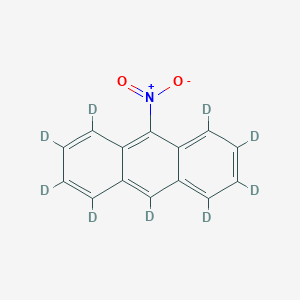

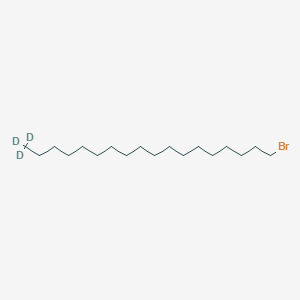

The molecular formula of 1-Bromooctadecane-18,18,18-D3 is C18H37Br . The molecular weight is 333.390 . The structure of the compound can be represented as BrCCCCCCCCCCCCCCCCCC ( [2H]) ( [2H]) [2H] .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Bromooctadecane-18,18,18-D3 include a molecular weight of 333.4 g/mol and a molecular formula of C18H37Br . The compound is stable if stored under recommended conditions .

Applications De Recherche Scientifique

Synthesis and Chemical Reactions : 1-Bromooctadecane is used in chemical syntheses. For instance, it is involved in the preparation of organic bentonite modifiers like Dimethyldistearylammonium Bromide (DODMAB), which shows good performance as a bentonite modifier. This compound, synthesized using 1-Bromooctadecane, has been successfully used in bentonite modification experiments, displaying better performance in oil base drilling fluid operations compared to other organic modifiers (Liu et al., 2014).

Material Science and Engineering : In the field of material science, compounds like 1-Bromooctadecane have applications in the study of self-assembly processes. For example, the self-assembly behavior of bromobenzene derivatives, including compounds similar in structure to 1-Bromooctadecane, has been studied on surfaces. These studies are crucial for understanding the influence of molecular structure and functional groups on arrangements, which is vital for nanotechnology and surface engineering (Li et al., 2012).

Pharmaceutical and Medical Research : Brominated compounds, similar to 1-Bromooctadecane, have been found in marine organisms and have shown cytotoxic properties. For instance, brominated acetylenic hydrocarbons isolated from the marine sponge Haliclona sp. have demonstrated selective antitumor activity, particularly against human breast cancer cells (Alarif et al., 2013). While this study does not directly involve 1-Bromooctadecane-18,18,18-D3, it highlights the broader context of brominated compounds in medicinal chemistry.

Advanced Spectroscopy and Chemistry : The compound has relevance in advanced spectroscopy studies. For example, vibration spectral studies and the investigation of rotational isomerism in chain molecules, including bromoalkanes, provide insights into molecular behavior crucial for understanding chemical properties and reactions (Ogawa et al., 1978).

Safety And Hazards

Propriétés

IUPAC Name |

18-bromo-1,1,1-trideuteriooctadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2-18H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSULSMOGMLRGKU-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCCCCCCCCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromooctadecane-18,18,18-D3 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylmethanesulfonyl]-morpholine](/img/structure/B1472644.png)